molecular formula C8H13BrO2 B6185730 1-bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid CAS No. 81359-19-5

1-bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid

Cat. No.: B6185730
CAS No.: 81359-19-5
M. Wt: 221.1
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid can be synthesized through various methods. One common approach involves the bromination of 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and more efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid involves its interaction with various molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid is unique due to the presence of both bromine and carboxylic acid groups on a highly strained cyclopropane ring.

Properties

CAS No.

81359-19-5

Molecular Formula

C8H13BrO2

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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